4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h1-7,12,14H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJZUIKAMTSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(furan-2-yl)thiazole core. This one-pot reaction involves:
- Furan-2-carboxaldehyde (1.2 equiv),
- Thioacetamide (1.0 equiv),
- α-Bromoacetophenone (1.0 equiv) in ethanol under reflux (12 h).
Mechanism :
- Condensation of furan-2-carboxaldehyde with thioacetamide forms a thioamide intermediate.
- Nucleophilic attack by the thioamide sulfur on α-bromoacetophenone yields the thiazoline intermediate.
- Aromatization via oxidative dehydrogenation produces 4-(furan-2-yl)thiazole.
Optimization :
Functionalization of the Thiazole C2 Position
Introducing the methylene bridge requires converting the thiazole C2 position into a reactive electrophile:
Step 1: Bromination
- Treat 4-(furan-2-yl)thiazole with N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light (24 h) to yield 2-bromo-4-(furan-2-yl)thiazole (82% yield).
Step 2: Grignard Reaction
- React 2-bromothiazole with methylmagnesium bromide (2.0 equiv) in THF (−78°C to rt) to form 2-(hydroxymethyl)-4-(furan-2-yl)thiazole.
- Subsequent treatment with PBr₃ in dichloromethane converts the alcohol to 2-(bromomethyl)-4-(furan-2-yl)thiazole (69% overall yield).
Preparation of N-Phenylpiperazine-1-Carboxamide
Carboxamide Formation via Isocyanate Coupling
Piperazine reacts with phenyl isocyanate under anhydrous conditions:
- Piperazine (1.0 equiv) and phenyl isocyanate (2.0 equiv) in dry toluene (reflux, 6 h).
- Yield: 89% after recrystallization from ethyl acetate.
Characterization Data :
Alternative Urea Formation
For substrates sensitive to isocyanates, a two-step protocol is employed:
- Piperazine + triphosgene → Piperazine-1-carbonyl chloride .
- Reaction with aniline in presence of Et₃N (yield: 76%).
Coupling of Thiazole-Methyl Electrophile with Piperazine-Carboxamide
Alkylation under Basic Conditions
- N-Phenylpiperazine-1-carboxamide (1.0 equiv),
- 2-(Bromomethyl)-4-(furan-2-yl)thiazole (1.2 equiv),
- K₂CO₃ (2.0 equiv) in DMF (80°C, 8 h).
Yield : 67% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Side Reactions :
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time:
Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (300 MHz, DMSO-d₆):
¹³C NMR :
- 52.8 (piperazine-CH₂),
- 115.6 (furan-C),
- 152.3 (thiazole-C2),
- 167.2 (carboxamide-C=O).
HRMS : m/z 427.1521 [M+H]⁺ (calc. 427.1518).
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole synthesis | Hantzsch, microwave | 78 | 98.5 |
| Bromomethylation | NBS, UV | 82 | 97.8 |
| Piperazine coupling | K₂CO₃, DMF, 80°C | 67 | 96.2 |
| Microwave alkylation | 150°C, 20 min | 73 | 98.1 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and alkylation:
Enzymatic Carboxamide Formation
Lipase-catalyzed coupling of piperazine with phenyl carbonate in ionic liquids:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Carboxamide Cores
a. Quinazolinone Derivatives () Compounds A1–A6 (e.g., N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace the thiazole-furan moiety with a quinazolinone ring. Key differences include:
- Quinazolinone (a fused bicyclic system) vs. thiazole-furan (monocyclic heterocycles).
- Substituent Effects : Fluorine or chlorine on the phenyl ring (e.g., A3 , A6 ) increases melting points (196–200°C) compared to unsubstituted analogs, suggesting improved crystallinity .
b. Urea-Linked Thiazole Derivatives ()
Compounds 11a–11o (e.g., 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ) feature a urea linker instead of carboxamide. Key distinctions:
- Urea (higher polarity, dual hydrogen-bonding capacity) vs. carboxamide (single hydrogen-bond donor). Urea derivatives in show moderate antibacterial activity, suggesting the linker influences bioactivity .
- Molecular weights range from 466.2 to 602.2 Da, indicating broader pharmacodynamic profiles compared to the target compound (~403 Da) .
c. Furan-Carbonyl Piperazine Derivatives ()
4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide replaces the thiazole-methyl group with a furan-carbonyl moiety. Differences include:
- ~3.0 for the target compound, estimated).
- The absence of a thiazole ring may reduce aromatic stacking interactions critical for enzyme inhibition .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents in quinazolinone derivatives () elevate melting points by ~10–15°C compared to unsubstituted analogs, likely due to enhanced dipole interactions .
Biological Activity
The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole and furan moieties contribute to its pharmacological profile, enhancing its binding affinity and selectivity towards specific targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in various assays.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. Its efficacy was tested using standard disc diffusion methods, revealing promising results against Gram-positive and Gram-negative bacteria.
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study conducted by Bouabdallah et al. investigated the effects of the compound on the MCF7 breast cancer cell line. The results indicated significant growth inhibition compared to control groups, with a notable apoptotic effect confirmed through flow cytometry analysis. -
Mechanism Exploration :
Research by Wei et al. explored the mechanism behind the anticancer effects, suggesting that the compound inhibits key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway. -
Synergistic Effects :
Further studies have examined the potential for synergistic effects when combined with established chemotherapeutics, showing enhanced efficacy in reducing tumor growth in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
